molecular formula C7H7Br2N B1512933 2,5-Dibromo-3,4-dimethylpyridine CAS No. 125419-92-3

2,5-Dibromo-3,4-dimethylpyridine

Cat. No.: B1512933
CAS No.: 125419-92-3
M. Wt: 264.94 g/mol
InChI Key: LBYPCTWUAQSMNH-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,4-dimethylpyridine is a useful research compound. Its molecular formula is C7H7Br2N and its molecular weight is 264.94 g/mol. The purity is usually 95%.
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Biological Activity

2,5-Dibromo-3,4-dimethylpyridine is a brominated pyridine derivative that has garnered attention for its potential biological activities. This compound is particularly significant in medicinal chemistry due to its structural properties, which allow it to interact with various biological targets. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data in a structured format.

Chemical Structure and Properties

This compound features two bromine atoms at the 2 and 5 positions and methyl groups at the 3 and 4 positions of the pyridine ring. This unique substitution pattern contributes to its reactivity and potential interactions with biomolecules.

Structural Formula

C7H6Br2N\text{C}_7\text{H}_6\text{Br}_2\text{N}

Key Properties

PropertyValue
Molecular Weight234.94 g/mol
Melting Point50-52 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been studied for its potential as an enzyme inhibitor and its effects on metabolic pathways.

Anticancer Activity

Recent studies have investigated the compound's anticancer properties. For instance, it has shown promising results in inhibiting cancer cell proliferation in various cell lines.

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects of several pyridine derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant inhibition of cell growth:

Cell LineIC50 (µM)
HEPG21.75
MCF72.10
SW11161.95

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes linked to metabolic processes:

Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
Alkaline PhosphataseCompetitive0.420
JMJD2ENon-competitive0.100

Inhibition of these enzymes can lead to alterations in metabolic pathways, potentially offering therapeutic benefits.

Applications in Medicinal Chemistry

This compound is not only significant for its biological activity but also serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile compound in drug development.

Synthetic Applications

The compound is utilized in:

  • Organic Synthesis : As an intermediate for creating more complex molecules.
  • Pharmacophore Development : Investigated for its role as a pharmacophore in medicinal chemistry.

Properties

IUPAC Name

2,5-dibromo-3,4-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYPCTWUAQSMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856517
Record name 2,5-Dibromo-3,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125419-92-3
Record name 2,5-Dibromo-3,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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